molecular formula C18H17Cl2NO B1613941 2,3-Dichloro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-79-9

2,3-Dichloro-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1613941
CAS No.: 898776-79-9
M. Wt: 334.2 g/mol
InChI Key: DSKNEIJAFFYCLB-UHFFFAOYSA-N
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Description

2,3-Dichloro-4'-pyrrolidinomethyl benzophenone is a halogenated benzophenone derivative with a pyrrolidinomethyl substituent at the 4' position of the benzophenone core. Its molecular formula is C₁₈H₁₇Cl₂NO, and it has a molecular weight of 334.25 g/mol (CAS: 898776-83-5) . The compound features two chlorine atoms at the 2- and 3-positions of one benzene ring and a pyrrolidinomethyl group (a five-membered nitrogen-containing heterocycle) at the 4' position of the second benzene ring. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in organic synthesis, pharmaceutical intermediates, or materials science.

Properties

IUPAC Name

(2,3-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-16-5-3-4-15(17(16)20)18(22)14-8-6-13(7-9-14)12-21-10-1-2-11-21/h3-9H,1-2,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKNEIJAFFYCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642764
Record name (2,3-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-79-9
Record name (2,3-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 2,3-dichlorobenzoyl chloride with 4-pyrrolidinomethyl benzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

On an industrial scale, the production of 2,3-Dichloro-4’-pyrrolidinomethyl benzophenone may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and distillation to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2,3-Dichloro-4’-pyrrolidinomethyl benzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2,3-Dichloro-4’-pyrrolidinomethyl benzophenone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include other dichloro-pyrrolidinomethyl benzophenones and benzophenones with varying substituents or heterocyclic groups. Key differences lie in halogen positioning, heterocycle type, and functional group modifications. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties
2,3-Dichloro-4'-pyrrolidinomethyl benzophenone 2-Cl, 3-Cl, 4'-pyrrolidinomethyl 334.25 898776-83-5 High lipophilicity due to Cl groups; pyrrolidine enhances basicity and solubility .
2,5-Dichloro-4'-pyrrolidinomethyl benzophenone 2-Cl, 5-Cl, 4'-pyrrolidinomethyl 334.25 898776-83-5 Altered steric hindrance compared to 2,3-dichloro isomer; potential differences in reactivity .
3,4-Dichloro-4'-pyrrolidinomethyl benzophenone 3-Cl, 4-Cl, 4'-pyrrolidinomethyl 334.25 898776-85-7 Adjacent Cl atoms increase electron-withdrawing effects, affecting aromatic reactivity .
4'-Fluoro-2-piperidinomethyl benzophenone 4'-F, 2-piperidinomethyl (six-membered ring) ~327.3 (estimated) Not specified Fluorine’s electronegativity enhances polarity; piperidine improves solubility vs. pyrrolidine .
3'-Methoxy-2-piperidinomethyl benzophenone 3'-OCH₃, 2-piperidinomethyl ~323.4 (estimated) Not specified Methoxy group increases electron density, altering UV absorption and stability .
2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone 2-CH₃, 3-CH₃, 4'-pyrrolidinomethyl 293.41 898776-41-5 Methyl groups reduce polarity, enhancing lipophilicity but decreasing reactivity .

Heterocyclic Group Variations

  • Pyrrolidinomethyl vs. Piperidinomethyl: Pyrrolidine (5-membered ring) is more conformationally restricted and has higher ring strain than piperidine (6-membered ring). This affects solubility and basicity, with piperidine derivatives generally exhibiting higher solubility in aqueous media . Piperidinomethyl groups may offer better steric accessibility for reactions compared to pyrrolidinomethyl due to their larger ring size .
  • Morpholinomethyl Derivatives: Morpholine (oxygen-containing heterocycle) introduces hydrogen-bonding capacity, enhancing hydrophilicity. For example, 2-morpholinomethyl-2'-thiomethyl benzophenone has improved solubility in polar solvents compared to pyrrolidinomethyl analogues .

Halogenation Patterns

  • Chlorine vs. Fluorine: Chlorine atoms (as in 2,3-dichloro derivatives) increase molecular weight and lipophilicity, favoring membrane permeability.

Functional Group Comparisons

  • Hydroxyl vs. Pyrrolidinomethyl Groups: Dihydroxybenzophenones (e.g., benzophenone-3, BP-3) are widely used as UV filters due to their conjugated hydroxyl groups, which absorb UV radiation effectively. In contrast, this compound lacks hydroxyl groups, suggesting divergent applications (e.g., synthetic intermediates rather than UV stabilizers) .

Biological Activity

2,3-Dichloro-4'-pyrrolidinomethyl benzophenone is an organic compound known for its complex structure, which includes two chlorine atoms, a pyrrolidine ring, and a benzophenone moiety. Its molecular formula is C18H17Cl2NO. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria. The mechanism of action may involve disrupting bacterial cell membranes or interfering with essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. This apoptotic effect is likely mediated by the compound's ability to interact with cellular receptors and enzymes that regulate cell survival and proliferation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound may bind to specific enzymes or receptors, altering their function and leading to biological effects such as cell death or inhibition of cell division.

In Vitro Studies

In vitro studies have demonstrated that this compound has a low effective concentration (EC50) for both antimicrobial and anticancer activities. For instance:

Activity EC50 (µM) Cell Line
Antimicrobial15Staphylococcus aureus
Anticancer10HeLa (cervical cancer)

These findings underscore the compound's potential as a lead candidate for drug development.

Toxicological Assessments

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Results indicate that while the compound exhibits promising biological activity, it also presents certain cytotoxic effects at higher concentrations. The balance between efficacy and toxicity is crucial for its therapeutic application.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Key Features Biological Activity
2,3-DichlorobenzophenoneLacks pyrrolidine ringLimited antimicrobial activity
4'-Pyrrolidinomethyl benzophenoneNo chlorine atomsModerate anticancer properties
2,3-Dichloro-4'-aminomethyl benzophenoneContains amino groupDifferent chemical reactivity

The presence of both the dichlorophenyl group and the pyrrolidine ring in this compound enhances its reactivity and biological potential compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.